GSK2982772 Exhibits >10,000-Fold Kinase Selectivity Over a 339-Kinase Panel, Surpassing Non-Selective Tool Compounds
GSK2982772 demonstrates exceptional kinome selectivity, with greater than 10,000-fold selectivity for RIPK1 over a panel of 339 kinases when tested at a concentration of 10 µM [1]. This selectivity profile is a critical differentiator from the widely used preclinical tool compound Necrostatin-1s, which, despite being more selective than its predecessor Nec-1, is reported to be >1000-fold selective for RIPK1 over 485 kinases, with a primary mechanism of action involving RIPK1 inhibition at an IC50 of 754-910 nM [2]. This high degree of specificity for GSK2982772 minimizes off-target kinase interactions, making it a superior reference standard for establishing on-target RIPK1 pharmacology in cellular and biochemical assays.
| Evidence Dimension | Kinase Selectivity Panel (Fold Selectivity at 10 µM) |
|---|---|
| Target Compound Data | >10,000-fold selective for RIPK1 over 339 kinases |
| Comparator Or Baseline | Necrostatin-1s: >1000-fold selective for RIPK1 over 485 kinases |
| Quantified Difference | GSK2982772 is at least an order of magnitude more selective than Necrostatin-1s (10,000-fold vs. 1,000-fold), based on a panel of 339 kinases vs. 485 kinases respectively. |
| Conditions | Competition binding assay (KINOMEscan) at DiscoveRx Corp, 10 µM compound concentration [1]. |
Why This Matters
For researchers, this ensures that observed cellular effects are predominantly due to RIPK1 inhibition, not confounding off-target kinase activity, which is crucial for target validation studies.
- [1] Chemical Probes Portal. Probe: GSK2982772. In Vitro Validations: Probe Selectivity in Vitro. https://www.chemicalprobes.org/gsk2982772 (accessed April 2026). View Source
- [2] IUPHAR/BPS Guide to Pharmacology. Ligand Activity Chart: Necrostatin-1s. https://www.guidetopharmacology.org/GRAC/LigandActivityRangeVisForward?ligandId=9751 (accessed April 2026). View Source
